molecular formula C21H30N2O4S B11300512 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11300512
M. Wt: 406.5 g/mol
InChI Key: PIGVJMQJYCAPHH-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a pyrrole-based small molecule featuring a phenylsulfonyl group, a 3-methoxypropyl substituent, and a 2,2-dimethylpropanamide side chain. The phenylsulfonyl moiety suggests possible applications in targeting sulfonamide-sensitive enzymes, such as proteases or carbonic anhydrases, while the methoxypropyl group may enhance solubility and pharmacokinetic profiles . Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H30N2O4S/c1-15-16(2)23(13-10-14-27-6)19(22-20(24)21(3,4)5)18(15)28(25,26)17-11-8-7-9-12-17/h7-9,11-12H,10,13-14H2,1-6H3,(H,22,24)

InChI Key

PIGVJMQJYCAPHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The methoxypropyl group can be introduced via an alkylation reaction using 3-methoxypropyl bromide. The dimethyl groups can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Sulfonylation: The phenylsulfonyl group can be introduced by reacting the pyrrole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to target proteins, while the pyrrole ring and other substituents could influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Core Heterocycle Variations
  • Target Compound : Pyrrole core with phenylsulfonyl and methoxypropyl groups.
  • (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide () : Pyrazole core with dichlorophenyl, pyridinyl, and fluorophenyl substituents. The pyrazole ring offers greater aromatic stability, while the dichlorophenyl group enhances lipophilicity compared to the target’s methoxypropyl chain .
(b) Sulfonyl Group Modifications
  • Target Compound : Phenylsulfonyl group.
  • 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine (): Methylsulfonyl substituent.
(c) Side Chain Comparisons
  • Target Compound : 2,2-Dimethylpropanamide side chain.
  • N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (): Ethylsulfonamide side chain. The dimethylpropanamide in the target compound may reduce metabolic degradation compared to simpler alkyl chains, enhancing bioavailability .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~450 g/mol (estimated) Not reported ~350 g/mol (estimated)
Sulfonyl Group Phenylsulfonyl Methylsulfonamido Methylsulfonyl
Melting Point Not reported 126–127 °C Not reported
Solubility Moderate (methoxypropyl) Low (dichlorophenyl) High (dimethylamino)

The methoxypropyl group in the target compound likely improves aqueous solubility compared to the dichlorophenyl-substituted analog in .

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H26N2O4S
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 1010931-93-7

The structure features a pyrrole ring substituted with a methoxypropyl group, dimethyl groups, and a phenylsulfonyl moiety, which contribute to its lipophilicity and pharmacokinetic properties.

Research indicates that the biological activity of this compound may be linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the phenylsulfonyl group enhances its ability to interact with proteins and enzymes, potentially influencing their activity.

Antitumor Activity

Studies have demonstrated that this compound exhibits antitumor properties. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis and death.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic
Pseudomonas aeruginosa8Bactericidal

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